molecular formula C21H21N3OS B2492156 4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339018-75-6

4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine

Cat. No. B2492156
CAS RN: 339018-75-6
M. Wt: 363.48
InChI Key: WMFUNMBQFQPWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine" often involves multi-step reactions including condensation, chlorination, and nucleophilic substitution. For instance, derivatives of morpholine pyrimidine have been synthesized through a rapid and green method, offering insights into the possible synthetic routes for related compounds (Lei et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds reveals interactions such as weak intermolecular C–HO and N–HO hydrogen bonding, contributing to the stabilization of the crystal structure. This is exemplified in studies where the crystal structure of morpholine derivatives has been determined, showing the importance of such interactions in defining the molecular conformation (Attia et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving morpholine and pyrimidine rings often lead to the formation of compounds with notable antimicrobial activity. Research indicates that the substitution reactions and the presence of a morpholine ring contribute significantly to the bioactivity of these compounds. For example, antimicrobial properties have been observed in compounds synthesized from morpholine derivatives, highlighting the chemical reactivity of these structures (Attia et al., 2014).

Physical Properties Analysis

The physical properties of compounds similar to "this compound" are often characterized by their crystalline structures. The morpholine ring, for instance, typically adopts a chair conformation, influencing the overall molecular geometry and physical stability of the compound. These structural details are crucial for understanding the compound's behavior in different conditions (Kant et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the specific functional groups present in the compound. For instance, the presence of a sulfanyl group linked to a pyrimidine ring can enhance nucleophilic substitution reactions, leading to a wide range of derivatives with potential biological activities. Such chemical versatility is essential for the development of compounds with desired properties (Bassyouni & Fathalla, 2013).

Scientific Research Applications

Synthetic Methodology and Characterization

A study by Zaki, Radwan, & El-Dean (2017) outlines a synthetic method leading to new heterocyclic compounds, including pyrimidinyl derivatives, through nucleophilic substitution reactions. These compounds are characterized using spectral analyses, providing a foundation for future pharmacological investigations.

Synthesis of Sulfanyl Pyrimidinone Derivatives

Bassyouni & Fathalla (2013) have developed methods for synthesizing heterocyclic sulfanylpyrimidin-4(3H)-one derivatives through reactions with various reagents, achieving high yields under both conventional and heterogeneous conditions.

Preparation of Sulfur-Transfer Agents

Research by Klose, Reese, & Song (1997) includes the preparation of sulfur-transfer agents like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, which are synthesized from 2-cyanoethyl disulfide and used for forming other heterocyclic compounds.

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

Majithiya & Bheshdadia (2022) investigated the antimicrobial activity of pyrimidine-triazole derivatives, synthesized from 4-(4-aminophenyl)morpholin-3-one, against various bacterial and fungal strains.

PI3K-AKT-mTOR Pathway Inhibitors

Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, useful as a dual inhibitor in the PI3K-AKT-mTOR pathway, which holds potential for cancer treatment.

Crystal Structure Analysis

Kant et al. (2012) focused on the crystal structure of a sulfanyl pyrimidine derivative, revealing insights into molecular conformations and interactions, which is crucial for understanding the compound's properties.

Quantum Chemical Computations

Almutairi et al. (2018) performed vibrational spectral analysis and quantum chemical computations on a similar compound, providing a deeper understanding of its bonding features and electronic properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The study of pyrimidine derivatives is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. This particular compound, with its unique combination of functional groups, could be of interest for future investigations .

properties

IUPAC Name

4-[6-(4-methylphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFUNMBQFQPWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.